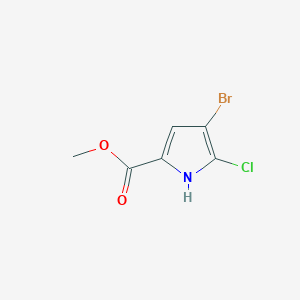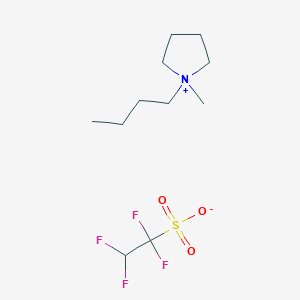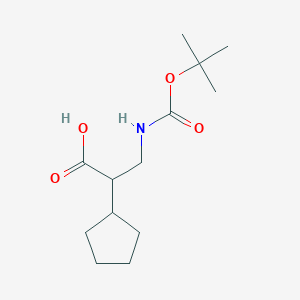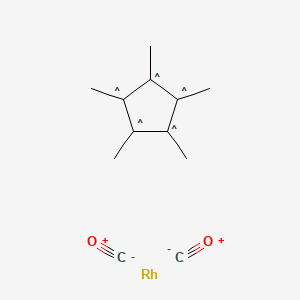
3-Bromo-5-ethyl-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, ethyl, and fluorine groups. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethyl-2-fluorobenzoic acid typically involves the bromination, ethylation, and fluorination of benzoic acid derivatives. One common method includes:
Ethylation: The introduction of an ethyl group using ethyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination, ethylation, and fluorination processes under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, ethyl, and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in concentrated form.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
3-Bromo-5-ethyl-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-ethyl-2-fluorobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine, ethyl, and fluorine groups can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzoic acid: Similar structure but lacks the ethyl group.
3-Bromo-5-fluorobenzoic acid: Similar structure but lacks the ethyl group.
4-Bromo-2-fluorobenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
3-Bromo-5-ethyl-2-fluorobenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, ethyl, and fluorine groups provides distinct properties that can be exploited in various applications .
Propriétés
IUPAC Name |
3-bromo-5-ethyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZEDPCIGEMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)



![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)


